molecular formula C12H11ClN2O B6330068 5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine CAS No. 1314987-82-0

5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine

Cat. No.: B6330068
CAS No.: 1314987-82-0
M. Wt: 234.68 g/mol
InChI Key: YAGRYNMBZDWUHI-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H11ClN2O. This compound features a pyridine ring substituted with a chloro and methoxy group on the phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process includes the use of palladium catalysts and boronic acid derivatives under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted amines, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)pyridin-2-amine
  • 5-(4-Chlorophenyl)pyridin-2-amine
  • 5-(4-Methylphenyl)pyridin-2-amine

Uniqueness

5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-11-6-9(13)3-4-10(11)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGRYNMBZDWUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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